DL-Selenomethionine-methyl-13C1
Overview
Description
DL-Selenomethionine-methyl-13C1 is a stable isotope-labeled compound with the molecular formula C5H11NO2Se and a molecular weight of 197.10 . It is a derivative of selenomethionine, where the methyl group is labeled with carbon-13. This compound is primarily used in research applications, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The preparation of DL-Selenomethionine-methyl-13C1 involves several synthetic routes. One common method includes the reaction of L-methionine with dimethyl carbonate to form L-α-amino-γ-butyrolactone, which is then reacted with hydrobromic acid to obtain L-α-amino-γ-butyrolactone hydrobromate . Selenium is introduced through the reaction of selenium powder with hydrazine hydrate to form sodium selenide, which is then methylated using dimethyl carbonate to produce dimethyl diselenide . The final step involves the reaction of L-α-amino-γ-butyrolactone hydrobromate with sodium methyl-hydroselenide to yield DL-Selenomethionine .
Chemical Reactions Analysis
DL-Selenomethionine-methyl-13C1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of selenoxide derivatives .
Scientific Research Applications
DL-Selenomethionine-methyl-13C1 is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used to study reaction mechanisms and metabolic pathways . In biology, it is employed in proteomics research to investigate protein structures and functions . In medicine, it is used to study the role of selenium in human health and disease . Additionally, it has applications in the industry for the development of selenium-enriched products .
Mechanism of Action
The mechanism of action of DL-Selenomethionine-methyl-13C1 involves its incorporation into proteins in place of methionine. This substitution allows the compound to participate in redox reactions, providing protection against reactive oxygen species (ROS) and other oxidants . The molecular targets include various enzymes and proteins involved in antioxidant defense mechanisms . The pathways involved include the glutathione and thioredoxin systems, which are crucial for maintaining cellular redox balance .
Comparison with Similar Compounds
DL-Selenomethionine-methyl-13C1 is unique due to its stable isotope labeling, which makes it particularly useful for research applications. Similar compounds include seleno-L-methionine, seleno-DL-methionine, and seleno-L-cystine . These compounds share similar chemical properties but differ in their specific applications and biological activities. For example, seleno-L-methionine is commonly used in nutritional supplements, while seleno-L-cystine is used in biochemical research .
Properties
IUPAC Name |
2-amino-4-(113C)methylselanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584436 | |
Record name | 2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-69-3 | |
Record name | 2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Selenomethionine-methyl-13C1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.